molecular formula C20H21O4P B1313026 13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide CAS No. 1193697-61-8

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide

Cat. No.: B1313026
CAS No.: 1193697-61-8
M. Wt: 356.4 g/mol
InChI Key: HCTOYKLUBVCMFH-UHFFFAOYSA-N
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Description

®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is a complex organophosphorus compound It is characterized by its unique dioxaphosphepine ring structure, which is fused with two naphthalene rings

Scientific Research Applications

Chemistry

In chemistry, ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable in the synthesis of enantiomerically pure compounds .

Biology and Medicine

Its ability to form stable complexes with metal ions makes it useful in the development of new drugs and therapeutic agents .

Industry

In industrial applications, ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is used in the production of high-performance materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide typically involves the reaction of 1,1’-binaphthyl-2,2’-diyl hydrogen phosphate with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product . The reaction conditions often include the use of solvents such as methanol or dichloromethane, and the reaction temperature is maintained at room temperature to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products Formed

The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted dioxaphosphepine compounds. These products are often characterized using techniques such as NMR, HPLC, and mass spectrometry to confirm their structure and purity .

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with molecular targets such as enzymes and metal ions. The compound forms stable complexes with these targets, modulating their activity and facilitating various chemical reactions. The dioxaphosphepine ring structure plays a crucial role in stabilizing these complexes and enhancing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide apart from similar compounds is its unique dioxaphosphepine ring structure. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h9-12H,1-8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTOYKLUBVCMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(=O)(O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432399
Record name 4-Hydroxy-8,9,10,11,12,13,14,15-octahydro-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193697-61-8
Record name 4-Hydroxy-8,9,10,11,12,13,14,15-octahydro-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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